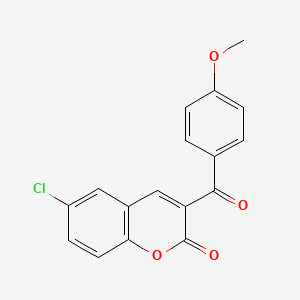

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-3-(4-methoxybenzoyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGGVGZPWJZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-methoxybenzoyl chloride.

Acylation Reaction: The key step involves the acylation of 6-chlorochromone with 4-methoxybenzoyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up: Scaling up the laboratory synthesis to larger reactors with precise control over reaction parameters.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Automation: Implementing automated systems for reagent addition, temperature control, and product isolation to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrochromenones or other reduced forms.

Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one has diverse applications in scientific research, including:

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Fluorescent Probes: Utilized as fluorescent probes in biochemical assays to detect specific biomolecules.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Industry

Material Science: Used in the development of advanced materials with specific properties, such as optical or electronic characteristics.

Agriculture: Explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Mode of Action: The exact mode of action depends on the specific application and target. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the coumarin core significantly impacts bioactivity. Key analogues include:

Key Observations :

- The 2-methylindole-3-carbonyl analogue () exhibits potent antifungal activity, likely due to enhanced hydrophobic interactions with fungal targets.

- Methoxy groups on the benzoyl moiety (as in the target compound) may reduce activity compared to methyl or halogenated substituents. For example, 4-methylbenzoyl derivatives showed IC₅₀ values of 6–8 µM against unspecified targets, whereas 4-methoxybenzoyl analogues (B7–B13) demonstrated reduced potency .

Chlorine Substitution Patterns

Chlorine position and quantity influence electronic effects and steric interactions:

Key Observations :

Structural and Crystallographic Insights

Planarity and Dihedral Angles :

- The title compound’s coumarin core is nearly planar, but the 4-methoxybenzoyl group introduces a dihedral angle of 54.60° relative to the coumarin ring, reducing coplanarity . This contrasts with gas-phase predictions of full planarity, highlighting the impact of crystalline environments .

- In comparison, 3-(imidazo[2,1-b]thiazol-6-yl) derivatives exhibit rigid, planar structures, favoring intercalation with viral DNA/RNA .

Intermolecular Interactions :

- The 2H-chromen-2-one moiety facilitates π-cation interactions with arginine residues (e.g., Arg37 in UROD) and hydrogen bonds with tyrosine (Tyr164), as seen in traditional Chinese medicine compounds .

Biological Activity

6-Chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one is a chromone derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of 2H-chromenes, which are known for various therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromone backbone with a chlorine atom and a methoxybenzoyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects by:

- Inhibiting Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer properties.

- Modulating Receptor Activity : The compound may bind to specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that derivatives of chromones exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 15.3 |

| HL-60 (Leukemia) | 12.8 |

These results suggest that the compound can effectively inhibit cancer cell growth through mechanisms such as caspase activation and disruption of mitochondrial function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by studies showing its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

- Study on Anticancer Effects : A recent study published in Frontiers in Chemistry highlighted the use of chromone derivatives in treating breast cancer. The study demonstrated that compounds similar to this compound significantly reduced tumor size in vivo models .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of chromone derivatives against resistant bacterial strains. The results indicated that the presence of halogen substituents enhanced the antimicrobial efficacy, suggesting potential applications in treating infections caused by resistant bacteria .

Q & A

Q. What synthetic strategies are optimal for preparing 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, and how can reaction yields be maximized?

The synthesis typically involves coupling 6-chloro-2H-chromen-2-one intermediates with 4-methoxybenzoyl derivatives. A validated method includes cyclocondensation under reflux conditions (e.g., chloroform-ethanol mixture at 60°C for 2 hours), followed by basification with ammonia to precipitate the product . Yield optimization requires precise stoichiometric control of reactants (e.g., 2.5 mmol of intermediates) and purification via recrystallization from ethanol-chloroform (1:2). Monitoring reaction progress with TLC (Rf ~0.75) and IR spectroscopy (C=O stretch at ~1718 cm⁻¹) ensures purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H-NMR : Key signals include aromatic protons (δ 7.27–7.42 ppm for chromenone and methoxybenzoyl groups) and methoxy (-OCH3) at δ ~3.35 ppm .

- IR : Confirm carbonyl (C=O, ~1718 cm⁻¹) and ether (C-O, ~1255 cm⁻¹) functionalities .

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from a dichloromethane-methanol (3:1) solvent system at 4°C yields single crystals suitable for X-ray analysis. SHELXL refinement (via SHELXTL suite) is recommended for structure determination, with attention to hydrogen bonding networks to resolve disorder .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Graph set analysis (as per Etter’s formalism) reveals intermolecular interactions stabilizing the crystal packing. For example, C=O···H-O and C-H···π interactions contribute to lattice energy and melting point variations. Computational tools like Mercury CSD can model these interactions using crystallographic data .

Q. What computational approaches validate the compound’s potential as a riboswitch inhibitor?

Molecular docking (e.g., AutoDock Vina) against the Plasmodium falciparum riboswitch (PDB: 5T5A) assesses binding affinity. Prioritize poses with hydrogen bonds to conserved adenine residues and hydrophobic interactions with the pocket. MD simulations (NAMD/GROMACS) over 100 ns evaluate stability of the ligand-receptor complex .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity in related coumarins?

Comparative studies show chloro substituents at position 6 enhance DNA intercalation (e.g., ΔTm = +5°C in CT-DNA binding assays) compared to methoxy or fluoro analogs. SAR analysis via IC50 values (e.g., antiplasmodial activity) highlights the chloro group’s role in improving lipophilicity and target engagement .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

Disorder in the methoxybenzoyl group can complicate refinement. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.